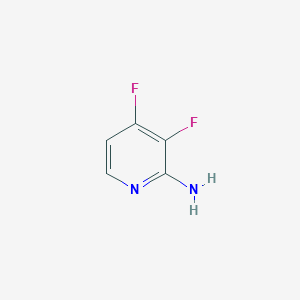

3,4-Difluoropyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a solid compound that is often used in various chemical and pharmaceutical applications due to its unique properties .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 3,4-difluoropyridin-2-amine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Pharmacokinetics

It’s worth noting that the compound’s solubility and lipophilicity can impact its bioavailability .

Result of Action

As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,4-difluoropyridine with ammonia under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoropyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce difluoropyridine oxides .

Scientific Research Applications

3,4-Difluoropyridin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

- 2,3-Difluoropyridine

- 2,4-Difluoropyridine

- 3,5-Difluoropyridine

Uniqueness

3,4-Difluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other difluoropyridine derivatives, it offers distinct advantages in terms of stability and interaction with biological targets .

Biological Activity

3,4-Difluoropyridin-2-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 4 positions and an amino group at the 2 position. Its unique electronic properties, enhanced by the presence of electronegative fluorine atoms, contribute to its reactivity and potential applications in medicinal chemistry and materials science.

General Overview

Research indicates that this compound exhibits significant biological activity, particularly in drug discovery. Its potential as a pharmaceutical agent stems from its ability to interact with various biological targets, functioning as an enzyme inhibitor or receptor modulator. The fluorinated nature of this compound often enhances its metabolic stability and bioavailability compared to non-fluorinated analogs, making it a valuable candidate in therapeutic contexts.

The mechanism of action for this compound involves:

- Target Interaction : The compound can form hydrogen bonds and engage in π–π interactions, making it suitable for receptor binding studies.

- Enzyme Modulation : It may alter enzyme activity or receptor signaling pathways, providing insights into its therapeutic potential.

- Pharmacokinetics : Its solubility and lipophilicity impact bioavailability, influencing its effectiveness as a drug candidate .

Table 1: Biological Activity Profiles of this compound

Case Studies

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibits specific enzymes linked to disease pathways. For instance, it has shown promise in inhibiting enzymes involved in cancer metabolism.

- Receptor Binding Studies : Research involving receptor binding assays indicated that this compound effectively binds to certain targets implicated in neurological disorders, suggesting potential therapeutic applications.

- Antimicrobial Evaluation : Preliminary studies have shown that this compound possesses antimicrobial properties against selected pathogens, highlighting its potential for development into new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated pyridine derivatives.

Table 2: Comparison of Biological Activities

| Compound | Fluorination Pattern | Key Activities | Reference |

|---|---|---|---|

| This compound | 3 and 4 positions | Enzyme inhibition; receptor modulation | |

| 4,6-Difluoropyridin-2-amine | 4 and 6 positions | Antimicrobial; anti-inflammatory | |

| N-Benzyl-3,5-difluoropyridin-2-amine | 3 and 5 positions | Enzyme interactions; drug development |

Properties

IUPAC Name |

3,4-difluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUSVQQIODXZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.